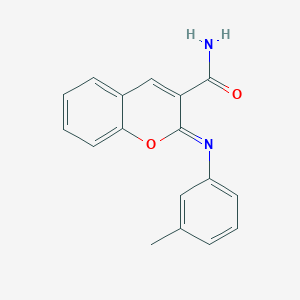

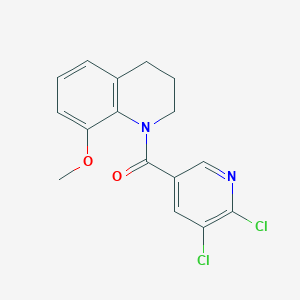

![molecular formula C21H20N4O4 B2819256 N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(phenylformamido)acetamide CAS No. 1795299-44-3](/img/structure/B2819256.png)

N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(phenylformamido)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(phenylformamido)acetamide” is a chemical compound that has been studied for its potential therapeutic effects . It is a sulfonamide derivative, a class of compounds known for their broad spectrum of biological activities, including antibacterial, antifungal, antiprotozoal, anti-thyroid, anti-inflammatory, and anti-hypertensive effects . The compound incorporates a 1,4-benzodioxane heterocycle, which is found in a number of biologically active compounds .

Synthesis Analysis

The synthesis of this compound and its derivatives involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis

The molecular structure of the compound was confirmed by spectroscopic techniques including IR, 1H NMR, and EI-MS . The substitution of the iso-propyl group on the nitrogen atom in this molecule was confirmed by a septet signal of methine proton at δ 4.45 ppm (H-2″) and a doublet for two symmetrical methyl residues at δ 1.18 ppm (CH3-1″ and CH3-3″) .Chemical Reactions Analysis

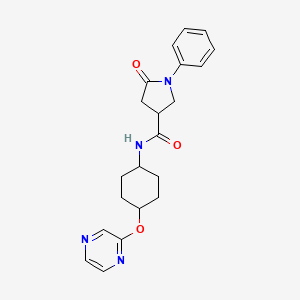

The compound is part of a series of new sulfonamides and their N-substituted derivatives, which have been synthesized as possible agents for treating Alzheimer’s disease . The inhibition activity of the synthesized molecules was studied to assess their possible therapeutic effect on this disease .Aplicaciones Científicas De Investigación

Enzymatic Synthesis

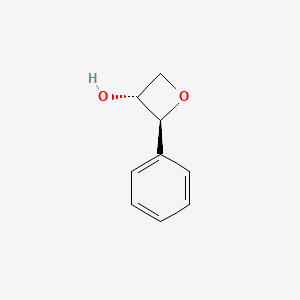

The chiral motif of 2,3-dihydro-1,4 benzodioxane, a component of the compound, is extensively utilized in diverse medicinal substances and bioactive natural compounds . It has been used in the enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B .

Biological Activities

Indole derivatives, which share a similar structure with the compound, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cholinestrases and Lipoxygenase Enzymes Inhibition

The compound exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . This could be potentially useful in the treatment of diseases related to these enzymes.

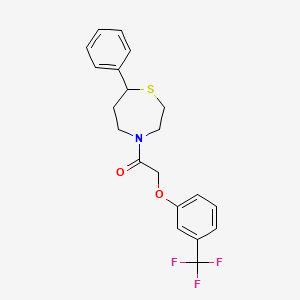

Antihypertensive Properties

Several 1,4-benzodioxanes, which share a similar structure with the compound, have displayed intriguing characteristics as α- or β-blocking agents, exhibiting antihypertensive properties .

Serotonin Receptors Affinity

Some compounds with a similar structure have shown affinities towards serotonin receptors involved in schizophrenia, headaches, and nervous breakdowns .

Antihepatotoxic Activities

The natural product flavolignan silybin, which contains a similar structure, is recognized for its antihepatotoxic activities .

Antiviral Activity

Indole derivatives have been reported as antiviral agents . This suggests that the compound could potentially have antiviral properties.

Anti-Cancer Agents

The compound could potentially be used in the design and synthesis of novel anti-cancer agents .

Mecanismo De Acción

Target of Action

Some related compounds have shown moderate to weak inhibition ofcholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in nerve signal transmission and inflammation, respectively.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets by binding to their active sites, thereby inhibiting their function .

Biochemical Pathways

Given its potential inhibitory effects on cholinesterases and lipoxygenase enzymes, it may impact pathways related toneurotransmission and inflammatory responses .

Result of Action

Based on its potential inhibitory effects on cholinesterases and lipoxygenase enzymes, it may lead to alterations innerve signal transmission and inflammatory responses .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-[[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]amino]-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O4/c26-20(11-22-21(27)15-6-2-1-3-7-15)24-16-10-23-25(12-16)13-17-14-28-18-8-4-5-9-19(18)29-17/h1-10,12,17H,11,13-14H2,(H,22,27)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTGKILXWGJTCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)CNC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(phenylformamido)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-1,3(2H,4H)-isoquinolinedione](/img/structure/B2819173.png)

![2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2819186.png)

![4-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2819194.png)

![Isopropyl 3-amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxylate](/img/structure/B2819195.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-nitrophenyl)acetamide](/img/structure/B2819196.png)